

spectroscopic data for 2,4-Dichloro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2,4-Dichloro-5-(trifluoromethyl)pyridine
Cat. No.:	B1390642

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,4-Dichloro-5-(trifluoromethyl)pyridine**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2,4-Dichloro-5-(trifluoromethyl)pyridine** (CAS No. 888327-38-6). As a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals, unambiguous structural confirmation of this compound is paramount for researchers and drug development professionals.^[1] This document synthesizes data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating established analytical principles with field-proven insights, this guide explains the causality behind experimental choices and presents detailed protocols to ensure the acquisition of high-fidelity, reproducible data. The methodologies and interpretations herein are designed to serve as a self-validating system for the definitive identification and quality assessment of this highly functionalized pyridine derivative.

Introduction: The Imperative for Spectroscopic Verification

2,4-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative whose structural features—an electron-deficient aromatic ring, two reactive chlorine substituents, and a lipophilic

trifluoromethyl group—make it a versatile intermediate in organic synthesis.[\[1\]](#) The precise arrangement of these substituents dictates the molecule's reactivity and, ultimately, the efficacy and safety of the final active ingredient. Errors in substitution patterns on the pyridine ring can lead to inactive isomers or compounds with entirely different toxicological profiles.

Therefore, rigorous spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control and research integrity. This guide provides the necessary framework to interpret the unique spectroscopic signature of this molecule, enabling scientists to confirm its identity with a high degree of confidence.

Molecular Structure and Physicochemical Properties

The structural integrity of the compound is the basis for all spectroscopic output. The key identifiers and properties are summarized below.

Table 1: Molecular Identifiers and Properties for **2,4-Dichloro-5-(trifluoromethyl)pyridine**

Property	Value	Reference
IUPAC Name	2,4-dichloro-5-(trifluoromethyl)pyridine	[1]
CAS Number	888327-38-6	[1]
Molecular Formula	C ₆ H ₂ Cl ₂ F ₃ N	[1]
Molecular Weight	215.98 g/mol	[1]
Monoisotopic Mass	214.951639 Da	[1]
SMILES	FC(F)(F)C1=CN=C(Cl)C=C1Cl	[1]
InChI	InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For **2,4-Dichloro-5-(trifluoromethyl)pyridine**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of its structure.

Causality of Experimental Choices

- Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent. Its broad solvency power ensures the sample dissolves completely, preventing signal broadening. Furthermore, its residual proton peak ($\delta \approx 7.26$ ppm) and carbon triplet ($\delta \approx 77.16$ ppm) are well-characterized and typically do not overlap with the signals of interest for this analyte.[2][3]
- Internal Standard: Tetramethylsilane (TMS) is used as the universal reference ($\delta = 0.00$ ppm) for both ¹H and ¹³C NMR. Its single, sharp signal is due to 12 equivalent protons and 4 equivalent carbons, and its volatility makes it easy to remove from the sample post-analysis.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum is expected to be simple, revealing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

- Expected Spectrum Analysis: The pyridine ring contains two protons at positions 3 and 6.
 - H-3: This proton is adjacent to two chlorine atoms at positions 2 and 4. The strong electron-withdrawing effect of the neighboring chlorine atoms will deshield this proton, shifting its signal downfield.
 - H-6: This proton is adjacent to the nitrogen atom and the C-CF₃ group. The nitrogen atom's deshielding effect will also shift this signal significantly downfield.

Given the substitution pattern, these two protons are not adjacent and will appear as sharp singlets. The proton at H-6, being closer to the electronegative nitrogen, is expected to appear at a lower field (higher ppm) than the proton at H-3. Proton signals for aromatic protons on similar trifluoromethylpyridine derivatives are typically observed in the 7.5 to 8.7 ppm range.[1] For the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, the two

aromatic protons appear at approximately 8.59 ppm and 8.03 ppm.[4] A similar range is expected for the 2,4-dichloro isomer.

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	~8.0 - 8.2	Singlet (s)
H-6	~8.5 - 8.7	Singlet (s)

^{13}C NMR Spectroscopy: Carbon Skeleton Fingerprinting

The ^{13}C NMR spectrum provides a count of unique carbon environments and crucial information about the trifluoromethyl group.

- Expected Spectrum Analysis: The molecule has six distinct carbon atoms.
 - Pyridine Ring Carbons: Five signals are expected for the aromatic carbons. Their chemical shifts will be influenced by the attached substituents (Cl, CF_3 , N).
 - Trifluoromethyl Carbon (CF_3): This carbon signal is highly characteristic. It will appear as a quartet due to coupling with the three attached fluorine atoms (^1JCF coupling). The chemical shift is typically in the range of δ 120-125 ppm for aromatic trifluoromethyl groups.[5]
 - For the analogous 2,3-dichloro-5-(trifluoromethyl)pyridine, carbon signals have been reported, providing a reference for expected shifts.[6]

Table 3: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)
C-2	~150 - 155	Singlet (s)
C-3	~125 - 130	Singlet (s)
C-4	~145 - 150	Singlet (s)
C-5	~128 - 133	Quartet (q)
C-6	~148 - 152	Singlet (s)
CF ₃	~120 - 125	Quartet (q, ¹ JCF ≈ 275 Hz)

¹⁹F NMR Spectroscopy: Fluorine Group Confirmation

¹⁹F NMR is a highly sensitive technique that provides definitive evidence for the presence and environment of the trifluoromethyl group.

- Expected Spectrum Analysis: A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. For aromatic trifluoromethyl groups, this signal typically appears around -62 to -68 ppm (relative to CFCl₃). [1][5] The absence of coupling confirms that there are no adjacent fluorine or hydrogen atoms.

Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CF ₃	~ -62.0	Singlet (s)

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2,4-Dichloro-5-(trifluoromethyl)pyridine** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl_3 .
- Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal until the TMS peak is sharp and symmetrical.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 5 seconds are recommended to ensure accurate integration.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., `zgpg30`). An extended acquisition time (e.g., 1-2 hours) may be necessary due to the lower natural abundance of ^{13}C and the absence of the Nuclear Overhauser Effect for quaternary carbons.
- ^{19}F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, ensuring the spectral width covers the expected chemical shift range for fluorinated organic compounds.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction to all acquired spectra. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

NMR Workflow Diagram



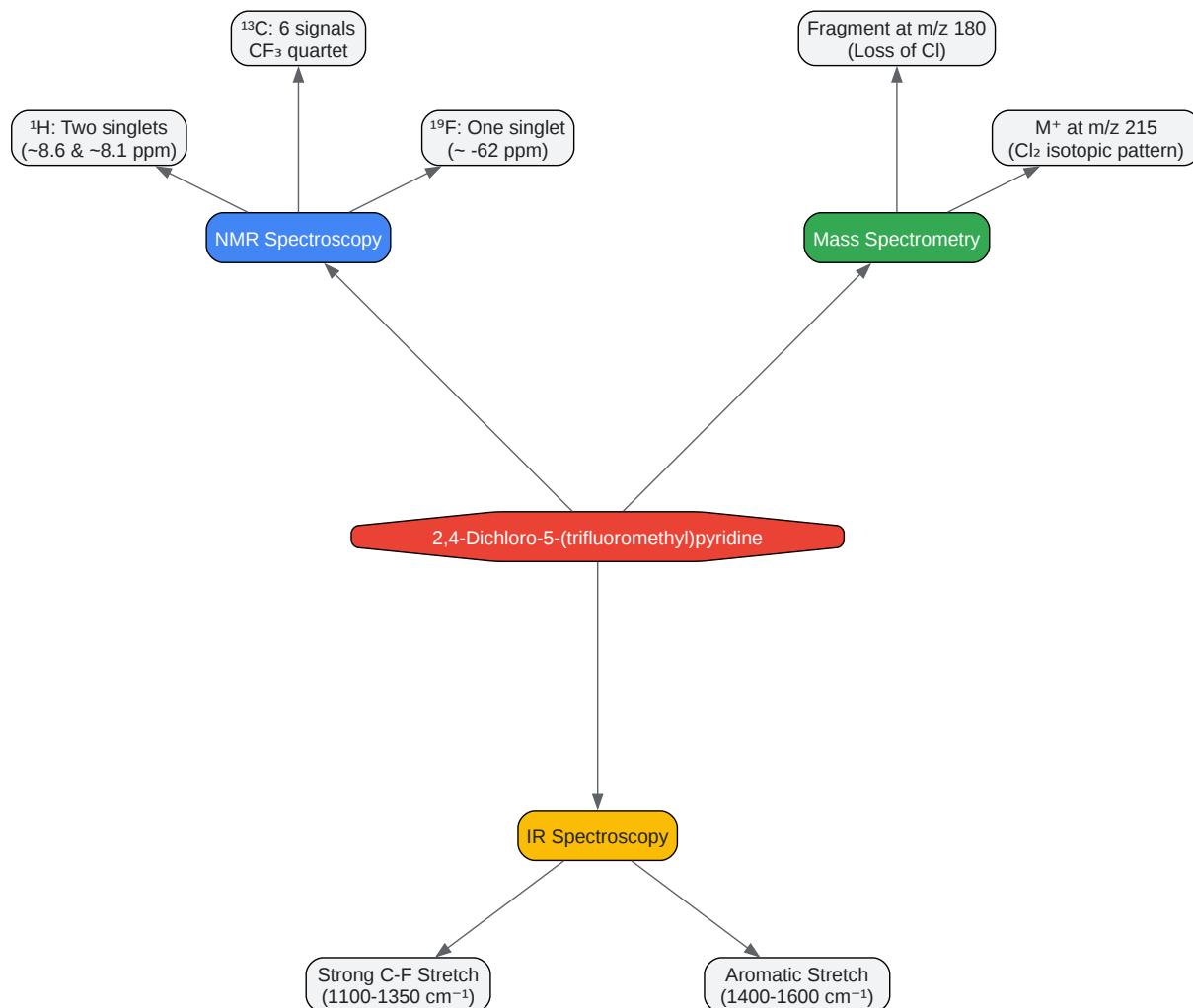
$[C_6H_2Cl_2F_3N]^{+}\cdot$
m/z 215, 217, 219

- Cl[·]

$[C_6H_2ClF_3N]^{+}$
m/z 180, 182

- ·CF₃

$[C_5H_2Cl_2N]^{+}$
m/z 146, 148

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